molecular formula C13H21NO5 B3014830 (3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid CAS No. 2138198-94-2

(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid

Cat. No.: B3014830
CAS No.: 2138198-94-2
M. Wt: 271.31 g/mol
InChI Key: HLWSLFMGOOPQHQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .


Chemical Reactions Analysis

Chemical reactions involving a compound can be studied using techniques such as infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and NMR spectroscopy . These techniques provide information about the changes in the molecular structure of the compound during the reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques . These properties are influenced by the molecular structure of the compound .

Scientific Research Applications

Synthesis of Derivatives

A key area of research involving this compound is the synthesis of its derivatives. For instance, Ievlev et al. (2017) developed a method for synthesizing polyfunctional pyrano[3,4-c]pyrrole derivatives through intramolecular cyclization involving cyano and carboxamide groups on a pyran ring. This process led to the formation of 3a,7a-dicarbonitrile and 1,3-dioxo derivatives under different conditions (Ievlev et al., 2017). Similarly, Bubnov et al. (2015) demonstrated the synthesis of 6-substituted methyl pyrano[4,3-b]pyrrole-7a-carboxylates, confirming their structure via X-ray analysis (Bubnov et al., 2015).

Polymerization and Functionalization

Another research focus is the use of this compound in polymerization and functionalization. Liu et al. (2014) described the synthesis of functional acrylic exo-7-oxanorbornene species and their use as precursors for dendronized thioether adducts, demonstrating their potential in creating novel functional (co)polymers (Liu et al., 2014).

Crystal Structure Analysis

Research has also been conducted on the crystal structure analysis of related compounds. Quiroga et al. (2013) studied the hydrogen-bonded sheets formed by methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, revealing insights into the molecular conformations of these compounds (Quiroga et al., 2013).

Diverse Chemical Reactions

The compound and its derivatives are also studied for their participation in diverse chemical reactions. Amer et al. (2009) synthesized spiro-pyrano[3,2-b]pyrrolo-2-oxoindolines and dicyano-pyrano[3,2-b]pyrroles, showcasing the versatility of the compound in facilitating various chemical transformations (Amer et al., 2009).

Antimicrobial Applications

In the context of antimicrobial research, Hublikar et al. (2019) synthesized (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which exhibited significant in vitro antimicrobial activities (Hublikar et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. This is often studied in the context of biological systems, where the compound may interact with proteins, DNA, or other biomolecules .

Safety and Hazards

The safety and hazards associated with a compound are typically assessed through toxicological studies, which may involve testing the compound in cell cultures or animal models . Information about the compound’s flammability, reactivity, and potential health hazards is also often provided in its Material Safety Data Sheet .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, if the compound has promising biological activity, future research may focus on optimizing its synthesis, studying its mechanism of action in more detail, and evaluating its efficacy and safety in preclinical and clinical trials .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of a pyrrole ring, followed by the addition of a carboxylic acid group and subsequent deprotection. The final step involves the addition of an isopropyl group to the carboxylic acid.", "Starting Materials": [ "3,4-dihydro-2H-pyrrole", "2-methylpropan-2-ol", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "hydrochloric acid", "sodium hydroxide", "methyl isobutyl ketone", "sodium chloride", "sodium sulfate", "triethylamine", "dimethylformamide", "diisopropylcarbodiimide", "4-dimethylaminopyridine", "N-hydroxysuccinimide", "7-bromo-3,4-dihydro-2H-pyrrole", "2-bromo-2-methylpropanoic acid", "N,N'-dicyclohexylcarbodiimide", "1-hydroxybenzotriazole", "trifluoroacetic acid" ], "Reaction": [ "Protection of pyrrole ring with acetic anhydride and sodium bicarbonate in ethyl acetate", "Deprotection of pyrrole ring with hydrochloric acid and sodium hydroxide in methyl isobutyl ketone", "Addition of carboxylic acid group with 2-bromo-2-methylpropanoic acid, diisopropylcarbodiimide, and 4-dimethylaminopyridine in dimethylformamide", "Addition of N-hydroxysuccinimide and triethylamine in dimethylformamide", "Coupling of protected pyrrole and carboxylic acid with N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in dimethylformamide", "Deprotection of pyrrole ring with trifluoroacetic acid in methyl isobutyl ketone", "Addition of isopropyl group with 2-methylpropan-2-ol and sulfuric acid in ethyl acetate" ] }

CAS No.

2138198-94-2

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-9-7-18-5-4-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

HLWSLFMGOOPQHQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2COCCC2(C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCCC2(C1)C(=O)O

solubility

not available

Origin of Product

United States

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